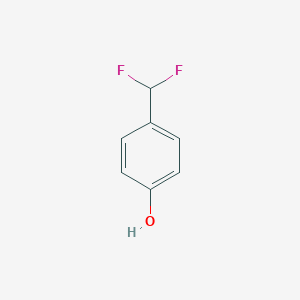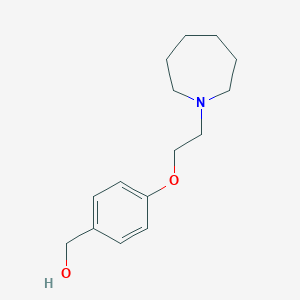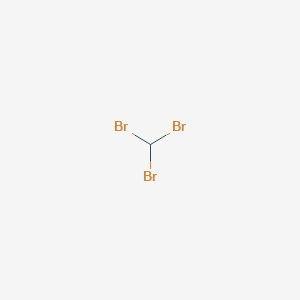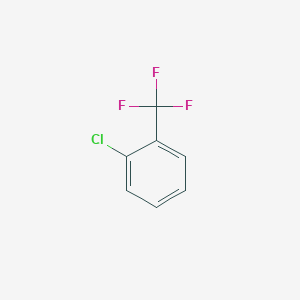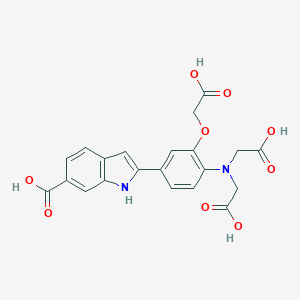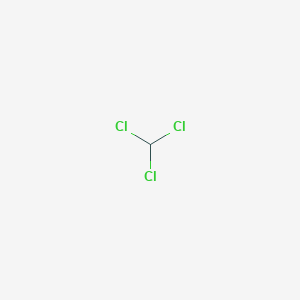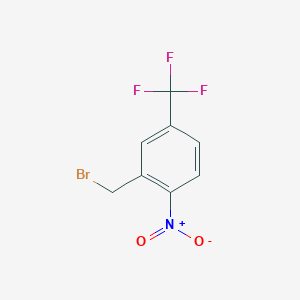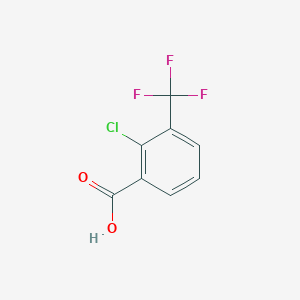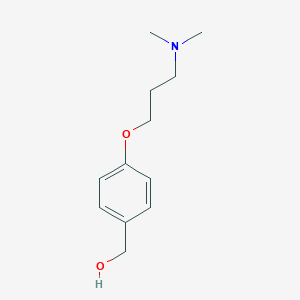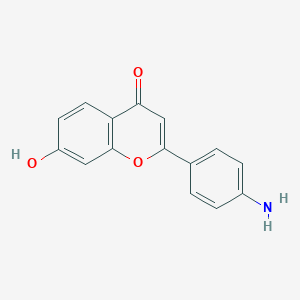
4'-Amino-7-hydroxyflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4'-Amino-7-hydroxyflavone, also known as 4,7-dihydroxyflavone (DHF), is a naturally occurring flavone compound found in various plants. DHF has been extensively studied for its potential therapeutic effects, particularly in the field of neuroscience.
科学的研究の応用
DHF has been extensively studied for its potential therapeutic effects, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can enhance learning and memory. DHF has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
DHF exerts its effects through the activation of the TrkB receptor, a member of the neurotrophin receptor family. TrkB activation leads to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are involved in cell survival, neuroplasticity, and synaptic function.
Biochemical and Physiological Effects:
DHF has been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory. It also increases the density of dendritic spines, structures involved in synaptic transmission. DHF has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting microglial activation. Additionally, DHF has been shown to have antioxidant effects by reducing oxidative stress and increasing the activity of antioxidant enzymes.
実験室実験の利点と制限
DHF has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its low toxicity. However, DHF is relatively unstable and has a short half-life, making it difficult to use in long-term experiments. Additionally, DHF has poor solubility in aqueous solutions, which can limit its use in certain experimental designs.
将来の方向性
There are several future directions for DHF research. One area of interest is the development of DHF derivatives with improved stability and efficacy. Another area of interest is the investigation of DHF's potential therapeutic effects in other areas of the body, such as the cardiovascular system and the immune system. Finally, the use of DHF in combination with other drugs or therapies may enhance its therapeutic potential.
合成法
DHF can be synthesized through a number of methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of DHF involves the reaction of 7-hydroxyflavone with ammonia and ammonium carbonate. The yield of this method is low and requires several steps. Alternatively, DHF can be extracted from natural sources, such as the root of the Chinese herb Scutellaria baicalensis. The extraction method is more efficient and yields a higher purity of DHF.
特性
CAS番号 |
132018-31-6 |
|---|---|
製品名 |
4'-Amino-7-hydroxyflavone |
分子式 |
C15H11NO3 |
分子量 |
253.25 g/mol |
IUPAC名 |
2-(4-aminophenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C15H11NO3/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,17H,16H2 |
InChIキー |
MYNFUICRGYXJID-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)N |
同義語 |
4H-1-Benzopyran-4-one,2-(4-aminophenyl)-7-hydroxy-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



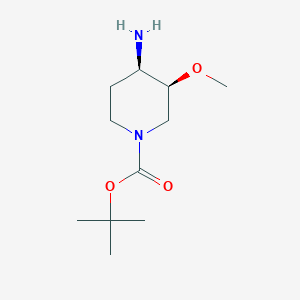
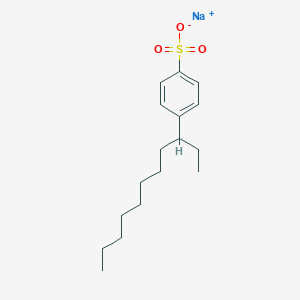
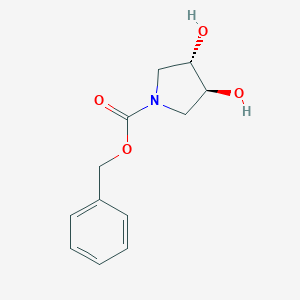
![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)
